glycero-manno-Heptose

Beschreibung

Stereoisomeric Forms and Biological Context of glycero-manno-Heptose Isomers

This compound exists in different stereoisomeric forms, with two being particularly significant in the microbial world: L-glycero-D-manno-heptose and D-glycero-D-manno-heptose. cdnsciencepub.com The relative amounts of these two isomers can vary widely between different bacterial species and even to a lesser degree among members of the same species. cdnsciencepub.com

L-glycero-D-manno-Heptose (L,D-heptose)

L-glycero-D-manno-heptose, commonly referred to as L,D-heptose, is a well-established component of the inner core of lipopolysaccharides in the majority of Gram-negative bacteria. cdnsciencepub.comnih.gov The biosynthesis of L,D-heptose is a multi-step enzymatic process. The pathway begins with the isomerization of sedoheptulose (B1238255) 7-phosphate to D-glycero-D-manno-heptose 7-phosphate by the enzyme GmhA. capes.gov.brasm.org Subsequent enzymatic reactions, including phosphorylation, phosphatase activity, and adenylylation, lead to the formation of ADP-D-glycero-β-D-manno-heptose. capes.gov.brasm.orgnih.gov The final step to produce the L,D-heptose precursor involves an epimerase, HldD (formerly known as WaaD or RfaD), which converts ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose. asm.orgnih.govdrugbank.com This activated sugar is then incorporated into the LPS structure. asm.orgnih.gov In some bacteria, such as Klebsiella pneumoniae and Helicobacter pylori, L,D-heptose is found in both the inner and outer core regions of LPS. mdpi.com

D-glycero-D-manno-Heptose (D,D-heptose)

D-glycero-D-manno-heptose, or D,D-heptose, is another significant aldoheptose found in the lipopolysaccharides of various Gram-negative bacteria. cdnsciencepub.com While L,D-heptose is a primary component of the inner core, D,D-heptose is often a constituent of the outer core of LPS. mdpi.comtandfonline.com The biosynthesis of D,D-heptose shares its initial steps with that of L,D-heptose, starting from sedoheptulose 7-phosphate. nih.gov The pathway diverges, leading to the formation of ADP-D-glycero-β-D-manno-heptose, which can then be directly incorporated into the outer core of the LPS in some species. mdpi.com For instance, in Helicobacter pylori, the core oligosaccharide contains both L,D-heptose and D,D-heptose. tandfonline.com Additionally, D,D-heptose can form repeating units in the O-antigen region of some bacteria. tandfonline.com

Significance of this compound in Gram-Negative Bacterial Physiology and Pathogenesis

The presence of this compound in the lipopolysaccharide (LPS) of Gram-negative bacteria is critical for their survival and virulence. researchgate.net LPS is a major component of the outer membrane, contributing to its structural integrity by interacting with proteins and divalent cations. nih.gov

Disruptions in the heptose biosynthetic pathway lead to the production of truncated LPS, a condition that renders the bacteria "deep-rough mutants." plos.org These mutants are often highly susceptible to environmental stressors and hydrophobic substances. researchgate.netplos.org From a pathogenic standpoint, these mutants typically exhibit reduced virulence and are often sensitive to serum, as has been demonstrated in various bacterial species including Escherichia coli, Salmonella enterica, and Neisseria meningitidis. plos.org

Recent research has unveiled a more direct role for a precursor in the heptose biosynthetic pathway in stimulating the host's innate immune system. nih.govnih.govresearchgate.net ADP-L-glycero-β-D-manno-heptose, an intermediate in LPS biosynthesis, has been identified as a pathogen-associated molecular pattern (PAMP). nih.govnih.govresearchgate.net This molecule is recognized by the cytosolic protein alpha kinase-1 (ALPK1) in host cells, triggering an inflammatory response. nih.govnih.govresearchgate.net Another intermediate, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), has also been shown to elicit an inflammatory response by activating the NF-κB signaling pathway. tandfonline.comresearchgate.netnih.gov This activation of the innate immune system underscores the importance of the heptose pathway in host-pathogen interactions. nih.govnih.govresearchgate.net The essentiality of this pathway for bacterial viability and its role in pathogenesis make the enzymes involved potential targets for the development of new antimicrobial agents. researchgate.netresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biosynthesis of ADP-L-glycero-β-D-manno-heptose

| Enzyme Name | Abbreviation | Function |

| Sedoheptulose-7-phosphate isomerase | GmhA | Catalyzes the isomerization of sedoheptulose 7-phosphate to D-glycero-β-D-manno-heptose 7-phosphate. capes.gov.brresearchgate.net |

| D-glycero-β-D-manno-heptose-7-phosphate kinase | HldA | Catalyzes the phosphorylation of D-glycero-β-D-manno-heptose 7-phosphate. researchgate.net |

| D-glycero-D-manno-heptose-1,7-bisphosphate phosphatase | GmhB | Catalyzes the removal of the phosphate (B84403) group at the C-7 position of D-glycero-D-manno-heptose-1,7-bisphosphate. tandfonline.comresearchgate.net |

| D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase | HldC | Catalyzes the conversion of ATP and D-glycero-β-D-manno-heptose-1-phosphate into ADP-D-glycero-β-d-manno-heptose. researchgate.nettandfonline.com |

| ADP-L-glycero-D-manno-heptose-6-epimerase | HldD | Catalyzes the epimerization of ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose. drugbank.comresearchgate.net |

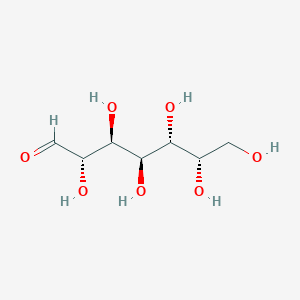

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S,3S,4R,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPZMPEPLWKRVLD-BIVRFLNRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195662 | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4305-74-2 | |

| Record name | glycero-manno-Heptose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004305742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | glycero-manno-Heptose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis of Glycero Manno Heptose and Its Nucleotide Activated Forms

Enzymatic Pathways and Key Intermediates in glycero-manno-Heptose Biosynthesis

The synthesis of ADP-L-glycero-β-D-manno-heptose, the activated form of the heptose, begins with D-sedoheptulose 7-phosphate and proceeds through a multi-step enzymatic cascade. nih.gov In Escherichia coli, this pathway requires the coordinated action of three key proteins: GmhA, HldE, and GmhB, along with ATP. asm.orgnih.govnih.govasm.org

Sedoheptulose (B1238255) 7-Phosphate Metabolism and Isomerization (GmhA/LpcA activity)

The first committed step in this biosynthetic pathway is the isomerization of D-sedoheptulose 7-phosphate. nih.gov This reaction is catalyzed by the enzyme D-sedoheptulose 7-phosphate isomerase, encoded by the gmhA gene (also known as lpcA). nih.govwikipedia.org The enzyme converts the ketose, D-sedoheptulose 7-phosphate, into the aldose, D-glycero-D-manno-heptose 7-phosphate. nih.gov This isomerization is a crucial step as it sets the stereochemistry of the heptose molecule. nih.gov Structural and biochemical studies of GmhA from Escherichia coli and Pseudomonas aeruginosa suggest that the enzyme utilizes an enediol-intermediate mechanism to catalyze this transformation. nih.gov The product of this reaction is a racemic mixture of D-glycero-alpha-D-manno-heptose 7-phosphate and D-glycero-beta-D-manno-heptose 7-phosphate. uniprot.orguniprot.org

Phosphorylation and Bisphosphate Formation

Following the initial isomerization, the newly formed heptose 7-phosphate undergoes a series of phosphorylation and dephosphorylation steps to yield D-glycero-D-manno-heptose 1-phosphate.

The substrate for the subsequent phosphorylation step is D-glycero-D-manno-heptose 7-phosphate, which exists as a mixture of α and β anomers at the C1 position. nih.gov This intermediate is a key branching point in the biosynthesis of nucleotide-activated heptoses. nih.gov

The next step involves the phosphorylation of D-glycero-D-manno-heptose 7-phosphate at the C1 position to form D-glycero-D-manno-heptose 1,7-bisphosphate (HBP). asm.orgresearchgate.netrsc.org In E. coli, the kinase domain of the bifunctional enzyme HldE (also known as RfaE) specifically phosphorylates the β-anomer of D-glycero-D-manno-heptose 7-phosphate using ATP, resulting in the formation of D-glycero-β-D-manno-heptose 1,7-bisphosphate. nih.govresearchgate.net In contrast, in the Gram-positive bacterium Aneurinibacillus thermoaerophilus, a different kinase, HddA, selects the α-anomer for phosphorylation. asm.orgnih.gov HBP has also been identified as a pathogen-associated molecular pattern (PAMP) that can be detected by the mammalian immune system. researchgate.netacs.org

The subsequent step is the dephosphorylation of HBP at the C7 position to yield D-glycero-D-manno-heptose 1-phosphate (HMP). researchgate.netnih.gov This reaction is catalyzed by the phosphatase GmhB, which is a D-glycero-D-manno-heptose-1,7-bisphosphate 7-phosphatase. uniprot.org Studies on E. coli GmhB have shown that it selectively removes the C7 phosphate (B84403) group and exhibits a preference for the β-anomer of HBP. acs.orgnih.gov The product of this reaction, D-glycero-D-manno-heptose 1-phosphate, is then ready for activation. nih.gov

Formation of D-glycero-D-manno-Heptose 1,7-bisphosphate (HBP) (GmhB/HddA activity)

Nucleotidyltransfer Reactions and ADP-Heptose Synthesis (HldE/RfaE activity)

The final steps in the biosynthesis of the activated heptose precursor involve the transfer of a nucleotide. In E. coli, the bifunctional enzyme HldE/RfaE catalyzes the adenylyltransferase reaction. asm.orgnih.gov The adenylyltransferase domain of HldE transfers an AMP molecule from ATP to D-glycero-β-D-manno-heptose 1-phosphate, forming ADP-D-glycero-β-D-manno-heptose. nih.govresearchgate.netresearchgate.net This nucleotide-activated heptose is a key intermediate that has been identified as a potent pathogen-associated molecular pattern (PAMP) that triggers innate immune responses. researchgate.netnih.gov Recent research has also highlighted that other nucleotide-diphosphate-heptoses, such as CDP- and UDP-heptose, can be synthesized and act as immune agonists. researchgate.net

Epimerization and Stereoisomeric Conversion (HldD/RfaD/WaaD activity)

The final step in the formation of the specific stereoisomer required for LPS core assembly is an epimerization reaction that converts ADP-D-glycero-β-D-manno-heptose to ADP-L-glycero-β-D-manno-heptose. asm.orgnih.govnih.gov This crucial conversion is catalyzed by the enzyme ADP-L-glycero-D-manno-heptose-6-epimerase, an enzyme known by several names including HldD, RfaD, and WaaD. asm.orguniprot.orgebi.ac.uk

This enzyme facilitates the inversion of the stereochemical configuration at the C-6 position of the heptose sugar moiety. uniprot.orgebi.ac.ukacs.org The reaction is essential for producing the L-glycero-D-manno-heptose isomer, which is the form incorporated into the LPS of most Gram-negative bacteria. acs.org The HldD enzyme utilizes a tightly bound NADP+ cofactor. acs.org The proposed mechanism involves the oxidation of the C-6 hydroxyl group to a ketone intermediate, followed by a stereospecific reduction to yield the epimerized product. acs.org This process allows the enzyme to access both faces of the intermediate to produce the distinct epimeric product. acs.org Studies on the Escherichia coli enzyme have identified Tyrosine 140 and Lysine 178 as the two key catalytic bases in its active site. acs.org The enzyme's activity can be completely inhibited by ADP and ADP-glucose. uniprot.org

Genomic and Proteomic Analysis of Heptose Biosynthetic Enzymes (HBEs)

The study of the genes and proteins involved in this compound synthesis provides a foundational understanding of this vital metabolic pathway.

Identification and Characterization of HBEs

The enzymes responsible for the biosynthesis of ADP-L-glycero-β-D-manno-heptose have been identified and characterized in various Gram-negative bacteria, most notably in Escherichia coli. asm.orgnih.gov The core set of heptose biosynthetic enzymes (HBEs) and their corresponding genes include:

GmhA (Sedoheptulose-7-phosphate isomerase): This enzyme catalyzes the first committed step, the isomerization of D-sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate. nih.govresearchgate.netresearchgate.net

HldE (bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase): In E. coli, this bifunctional enzyme, formerly known as RfaE, first phosphorylates D-glycero-D-manno-heptose 7-phosphate to form D-glycero-β-D-manno-heptose-1,7-bisphosphate. nih.govresearchgate.netnih.gov Subsequently, after the action of GmhB, its adenylyltransferase domain transfers an AMP moiety from ATP to D-glycero-β-D-manno-heptose 1-phosphate to form ADP-D-glycero-β-D-manno-heptose. researchgate.netnih.gov

GmhB (D,D-heptose 1,7-bisphosphate phosphatase): This enzyme, a member of the HAD superfamily of phosphatases, specifically removes the phosphate group from the C-7 position of D-glycero-β-D-manno-heptose 1,7-bisphosphate to yield D-glycero-β-D-manno-heptose 1-phosphate. asm.orgacs.orgnih.gov

HldD (ADP-D-β-D-heptose epimerase): As previously discussed, this enzyme (formerly WaaD or RfaD) performs the final epimerization to produce ADP-L-glycero-β-D-manno-heptose. asm.orgnih.govuniprot.org

Genomically, the genes encoding these enzymes in E. coli K-12 are located at different loci on the chromosome. asm.org However, in many other Enterobacteriaceae, the genes for LPS core biosynthesis, including hldD and hldE, are often found clustered together in what is known as the waa gene cluster. asm.org Proteomic studies on E. coli mutants with defects in heptose biosynthesis have revealed significant changes in the protein profile of outer membrane vesicles, underscoring the integral role of these enzymes in outer membrane synthesis and integrity. mdpi.com

Enzyme Kinetics and Substrate Specificity (e.g., GmhB, HldE)

The efficiency and specificity of HBEs are critical for the proper synthesis of the heptose precursor. The bifunctional enzyme HldE (RfaE) catalyzes two distinct reactions: a kinase reaction and an adenylyltransferase reaction. nih.govresearchgate.net This dual functionality streamlines the biosynthetic pathway.

GmhB, the phosphatase that acts on the bisphosphate intermediate, has been a subject of detailed kinetic analysis. acs.orgacs.org It functions as a highly specific phosphatase. asm.org Studies on GmhB from E. coli have determined its kinetic parameters, highlighting its efficiency in processing its substrate, D-glycero-D-manno-heptose 1,7-bisphosphate (HBP). acs.org Mutational analysis has confirmed that residues such as Asp11, Asp13, and Lys111 are essential for its catalytic activity. acs.org

Table 1: Steady-State Kinetic Parameters for E. coli GmhB

| Enzyme Variant | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) |

| Wild-Type | Not reported | Not reported | 176 |

| D11N | < 0.003 | Not applicable | Not applicable |

| D13N | < 0.003 | Not applicable | Not applicable |

| K111A | < 0.003 | Not applicable | Not applicable |

| Data sourced from studies on E. coli GmhB, where activity was measured using a malachite green-based phosphate detection assay. acs.org |

Molecular Mechanisms of Enzyme Catalysis

The catalytic mechanisms of HBEs involve sophisticated chemical transformations. As a member of the haloacid dehalogenase (HAD) superfamily, GmhB is proposed to function via a phosphoaspartate intermediate, a common mechanism for this enzyme family. acs.orgnih.gov This involves a nucleophilic attack by an aspartate residue on the phosphate group of the substrate.

The epimerase HldD employs a "two-base" catalytic mechanism. acs.org The reaction is initiated by the enzyme's NADP+ cofactor, which oxidizes the C-6'' hydroxyl group of the heptose to form a stable 6''-keto intermediate. acs.org The subsequent stereospecific reduction to form the L-glycero epimer is facilitated by two key catalytic residues, Tyr140 and Lys178, which are positioned to protonate the intermediate from opposite faces, thereby determining the final stereochemistry. acs.org

Comparative Biosynthesis Across Microbial Kingdoms

While the biosynthesis of ADP-L-glycero-D-manno-heptose is a hallmark of Gram-negative bacteria, related pathways and enzymes are found across different microbial domains.

Bacterial and Archaeal Pathways of this compound Synthesis

The pathway leading to ADP-L-glycero-β-D-manno-heptose is predominantly associated with Gram-negative bacteria, where the final product is essential for the synthesis of the inner core of LPS. nih.govresearchgate.net

However, a distinct pathway exists in some Gram-positive bacteria, such as Aneurinibacillus thermoaerophilus. This organism synthesizes GDP-D-glycero-α-D-manno-heptose . asm.orgnih.gov This pathway also starts from D-sedoheptulose 7-phosphate and involves a similar set of enzyme families, including an isomerase (GmhA), a kinase, a phosphatase (GmhB), and a nucleotidyltransferase. nih.gov The key differences lie in the specific enzymes and, most notably, the use of GTP instead of ATP by the pyrophosphorylase (GmhD), resulting in a GDP-activated heptose. nih.gov This GDP-activated sugar is used in the glycosylation of surface layer (S-layer) proteins. asm.orgnih.gov

Recent genomic analyses have revealed that Heptose Biosynthetic Enzymes (HBEs) are widely distributed not only in bacteria but also in archaea and even some viruses and eukaryotes. researchgate.net Functional studies have confirmed that archaea can produce ADP-heptose, indicating that the fundamental biochemistry for synthesizing these complex sugars is ancient and more widespread than previously thought. researchgate.net This suggests a cross-kingdom role for β-D-manno-heptoses as important biological molecules. researchgate.net

Table 2: Comparison of Heptose Biosynthesis Pathways

| Feature | Gram-Negative Bacteria (e.g., E. coli) | Gram-Positive Bacteria (e.g., A. thermoaerophilus) | Archaea |

| Final Product | ADP-L-glycero-β-D-manno-heptose | GDP-D-glycero-α-D-manno-heptose | ADP-heptose confirmed |

| Nucleotide Donor | ATP | GTP | Inferred to be ATP |

| Key Enzymes | GmhA, HldE (bifunctional), GmhB, HldD | GmhA, GmhB, GmhC (phosphatase), GmhD (pyrophosphorylase) | Homologs of HBEs are present |

| Biological Role | LPS Inner Core | S-Layer Glycosylation | Immune agonist functions verified |

| This table provides a comparative overview based on published research findings. nih.govnih.govresearchgate.net |

Distribution and Diversity of Functional HBEs in Eukaryotes and Viruses

Recent research has overturned the long-held belief that the biosynthesis of this compound and its nucleotide-activated derivatives is exclusive to bacteria. Functional heptose biosynthetic enzymes (HBEs) have now been identified across a wide range of life, including eukaryotes and viruses, revealing a more complex evolutionary history and distribution of this metabolic pathway. researchgate.netcolab.wsresearchgate.netnih.govcas.cn

Distribution in Eukaryotes

The presence of HBEs in eukaryotes is not uniform and displays a distinct phylogenetic boundary. Homologs of HBEs are found in several phyla of Protostomia, a major group of invertebrate animals. researchgate.net This includes organisms from phyla such as:

Cnidaria (e.g., corals, sea anemones)

Rotifera (microscopic aquatic animals)

Mollusca (e.g., snails, clams)

Arthropoda (e.g., insects, crustaceans)

Notably, HBEs appear to be completely absent in Deuterostomia, the lineage that includes vertebrates (like mammals, birds, and fish) and other groups such as echinoderms. researchgate.net This evolutionary divergence suggests that while the ancestors of protostomes retained the genetic machinery for heptose biosynthesis, this capacity was lost in the deuterostome lineage. cas.cn Instead of producing their own heptose metabolites, some vertebrates evolved a specific receptor, alpha-protein kinase 1 (ALPK1), to recognize these molecules as pathogen-associated molecular patterns (PAMPs), triggering an innate immune response. colab.wsresearchgate.netnih.govcas.cn

Table 1: Distribution of Heptose Biosynthetic Enzymes (HBEs) in Eukaryotic Phyla

| Phylum | Presence of HBEs | Representative Organisms |

|---|---|---|

| Protostomia | ||

| Cnidaria | Present researchgate.net | Corals, Sea Anemones |

| Rotifera | Present researchgate.net | Rotifers |

| Mollusca | Present researchgate.net | Snails, Clams |

| Arthropoda | Present researchgate.net | Insects, Crustaceans |

| Deuterostomia | ||

| Chordata (Vertebrates) | Absent researchgate.net | Mammals, Fish, Birds |

| Echinodermata | Absent researchgate.net | Starfish, Sea Urchins |

Diversity of HBEs in Eukaryotes

While the full four-step pathway for NDP-heptose synthesis has not been entirely confirmed in all eukaryotic organisms harboring HBE genes, the presence of key enzymes, particularly heptose nucleotidyltransferases (HENases), indicates a functional pathway. researchgate.net A survey of eukaryotic genomes revealed the presence of HENases in at least 22 phyla. researchgate.net These enzymes are crucial for the final activation step, transferring a nucleotide monophosphate to the heptose sugar.

A significant finding is the identification of a conserved STTR5 motif, which serves as a hallmark for HENases capable of synthesizing not only ADP-heptose but also other nucleotide-activated forms like CDP-heptose and UDP-heptose. colab.wsnih.govcas.cn This suggests a diversity in the end-products of this pathway in eukaryotes, which may have functions yet to be discovered.

Distribution and Diversity in Viruses

The virosphere also contains components of the this compound biosynthetic pathway. researchgate.netresearchgate.net While no known virus appears to possess all the genes required for the complete four-step synthesis of NDP-heptose, many harbor genes for individual HBEs. researchgate.net For instance, the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database lists the module for ADP-L-glycero-D-manno-heptose biosynthesis as present in viruses. kegg.jp

The presence of these genes is often linked to giant viruses that infect various microbial eukaryotes, such as algae. researchgate.netmdpi.com The acquisition of metabolic genes, including those for nucleotide sugar biosynthesis, by viruses is thought to occur through horizontal gene transfer from their hosts. nih.govnih.gov This allows the viruses to manipulate the host's metabolism to support viral replication. researchgate.net For example, D-beta-D-heptose 7-phosphate kinase has been identified in several Myoviridae viruses, suggesting they can contribute to the assembly of lipopolysaccharide-like structures in their hosts. researchgate.net

The diversity of viral HBEs is reflected in the different types of enzymes found. Searches have identified homologs for isomerases, kinases, and nucleotidyltransferases in viral genomes. researchgate.net However, a key phosphatase enzyme appears to be absent in the viral genomes studied so far. researchgate.net This incomplete nature of the pathway in viruses suggests a dependency on host enzymes to complete the synthesis of nucleotide-activated heptoses.

Table 2: Summary of HBE Findings in Eukaryotes and Viruses

| Domain/Group | Completeness of Pathway | Key Enzyme Families Present | Notable Features |

|---|---|---|---|

| Eukaryotes | Inferred functional pathway in some phyla researchgate.net | Isomerase, Kinase, Nucleotidyltransferase (HENase) researchgate.net | Found in Protostomia but absent in Deuterostomia. researchgate.net Diverse HENases with STTR5 motif. colab.wsnih.gov |

| Viruses | Incomplete; individual enzymes present researchgate.net | Isomerase, Kinase, Nucleotidyltransferase researchgate.net | Phosphatase appears to be absent. researchgate.net Genes likely acquired via horizontal gene transfer. nih.govnih.gov |

Role of Glycero Manno Heptose in Bacterial Cell Envelope Structure and Function

Integration into Lipopolysaccharide (LPS) Architecture of Gram-Negative Bacteriafrontiersin.orgnih.govuniprot.org

Glycero-manno-heptose is a fundamental component of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria. nih.govfrontiersin.org This inner core region acts as a bridge, connecting the lipid A anchor to the outer core and the O-antigen polysaccharide. sigmaaldrich.com The biosynthesis of this crucial heptose is a complex, multi-step enzymatic process that results in the formation of ADP-L-glycero-β-D-manno-heptose, the activated nucleotide sugar donor required for its incorporation into the growing LPS molecule. nih.govnih.govcas.cn

L-glycero-D-manno-heptose (L,D-heptose) is the most common form of heptose found in the inner core of LPS in a wide range of Gram-negative bacteria, including Escherichia coli and Salmonella species. acs.orgnih.govresearchgate.net Typically, two or three L,D-heptose residues are sequentially added to the Kdo region of the nascent LPS molecule. nih.govwikipedia.org The first heptose is transferred by the enzyme WaaC, followed by the addition of the second and sometimes a third heptose by other specific heptosyltransferases like WaaF. researchgate.netuniprot.org The presence of L,D-heptose is critical for the subsequent attachment of the outer core oligosaccharide and the O-antigen. nih.gov

While L,D-heptose is more prevalent, D-glycero-D-manno-heptose (D,D-heptose) is also found in the LPS of some Gram-negative bacteria. acs.org In certain bacteria, such as some strains of Yersinia enterocolitica, D,D-heptose can be found decorating the inner core region. oup.com The enzymatic machinery responsible for the synthesis and incorporation of D,D-heptose is distinct from that of L,D-heptose. nih.gov The presence of D,D-heptose adds to the structural diversity of LPS, although its precise functional implications are still under investigation. oup.com

The initial step in the assembly of the heptose region of the LPS inner core is the attachment of the first L,D-heptose residue to a Kdo molecule. researchgate.netresearchgate.net This linkage is typically an α(1→5) bond between the anomeric carbon of the heptose and the 5-hydroxyl group of a Kdo residue, which is itself attached to lipid A. researchgate.net This covalent bond is formed by a specific heptosyltransferase, WaaC, which recognizes the Kdo-lipid A acceptor and the ADP-L-glycero-D-manno-heptose donor. researchgate.net The proper formation of this Kdo-heptose linkage is a critical checkpoint in the biosynthesis of a complete LPS molecule.

The heptose residues within the LPS inner core are often subject to various modifications, including glycosylation and phosphorylation, which contribute to the structural diversity and biological activity of LPS. frontiersin.orgnih.gov These modifications can occur at several positions on the heptose sugar ring, with O3, O4, and O7 being common sites. frontiersin.org

Glycosylation of the heptose residues further adds to the complexity of the inner core. For instance, in some E. coli core types, the side-chain heptose (HepIII) can be modified by the addition of a glucuronic acid residue. nih.gov O3 and O7 are also common positions for the attachment of other sugar residues. frontiersin.org These glycosylation patterns can vary between different bacterial species and even strains, influencing the recognition of LPS by the host immune system. frontiersin.orgnih.gov

Inner Core Oligosaccharide Composition

D,D-heptose Residues in LPS

Contribution of this compound to Bacterial Outer Membrane Integrity and Permeabilityfrontiersin.orgacs.org

The incorporation of this compound into the LPS inner core is fundamental for maintaining the integrity and barrier function of the bacterial outer membrane. nih.govnih.gov The inner core, with its heptose and Kdo residues, provides a crucial structural scaffold that connects the lipid A anchor to the rest of the polysaccharide chain. frontiersin.org This region is essential for the proper assembly and stability of the outer membrane. researchgate.net

Mutations in the biosynthetic pathway of ADP-L-glycero-D-manno-heptose, the precursor for heptose incorporation, lead to the production of truncated LPS molecules lacking the heptose region, often referred to as "deep-rough" mutants. nih.gov These mutants exhibit a "deep rough" phenotype characterized by increased permeability of the outer membrane to hydrophobic compounds, such as detergents and certain antibiotics, to which Gram-negative bacteria are normally resistant. nih.govnih.gov This increased permeability is a direct consequence of the compromised structural integrity of the outer membrane. nih.gov

The negatively charged phosphate (B84403) groups attached to the heptose residues play a significant role in stabilizing the outer membrane by forming ionic bridges with divalent cations like Mg²⁺ and Ca²⁺. nih.govsigmaaldrich.com These cations cross-link adjacent LPS molecules, creating a more rigid and less permeable membrane. nih.gov The loss of these phosphate groups due to mutations affecting heptose phosphorylation also results in a less stable outer membrane. biorxiv.org

The following table summarizes the effects of mutations in key genes involved in this compound biosynthesis and incorporation on outer membrane properties.

| Gene | Enzyme Function | Effect of Mutation on LPS Structure | Impact on Outer Membrane |

| gmhA | Sedoheptulose (B1238255) 7-phosphate isomerase nih.gov | Heptoseless LPS core nih.gov | Increased permeability, "deep rough" phenotype nih.gov |

| hldE | Bifunctional D-β-D-heptose 7-phosphate kinase/D-β-D-heptose 1-phosphate adenylyltransferase nih.gov | Heptoseless LPS core nih.gov | Increased permeability, "deep rough" phenotype nih.gov |

| gmhB | D,D-heptose 1,7-bisphosphate phosphatase nih.gov | Altered LPS core, mixed phenotype of full-length and stunted LPS asm.org | Altered outer membrane stability asm.org |

| waaC | Heptosyltransferase I researchgate.net | Heptoseless LPS core mdpi.com | Increased surface hydrophobicity and outer membrane permeability mdpi.com |

| waaF | Heptosyltransferase II uniprot.org | Truncated LPS with only one heptose mdpi.com | Increased surface hydrophobicity and outer membrane permeability mdpi.com |

| waaP | Heptose I kinase biorxiv.org | Loss of phosphate on HepI biorxiv.org | Increased outer membrane permeability mdpi.com |

Table 1: Impact of Gene Mutations on LPS Structure and Outer Membrane Properties

Impact of this compound on Bacterial Fitness and Virulence

The biosynthesis of this compound is a critical metabolic pathway for Gram-negative bacteria, and its disruption has significant consequences for their survival and ability to cause disease. The primary role of L-glycero-D-manno-heptose is as a key building block of the inner core of lipopolysaccharide (LPS), a major component of the outer membrane. nih.govfrontiersin.org The integrity of this LPS layer is paramount for bacterial fitness, providing a structural barrier against environmental insults and mediating interactions with a host organism.

Defects in the synthesis of ADP-L-glycero-β-D-manno-heptose, the activated precursor for heptose incorporation into LPS, lead to the formation of a truncated, or "deep-rough," LPS phenotype. researchgate.netresearchgate.net This altered LPS structure is characterized by the absence of the outer core and O-antigen polysaccharide chains, which normally attach to the heptose residues of the inner core. researchgate.net The lack of these outer glycan layers renders the bacterial outer membrane more permeable to hydrophobic substances, including a range of antibiotics. researchgate.net

Research has demonstrated that mutations in the genes responsible for this compound biosynthesis, such as gmhA, gmhB, and hldD, result in increased susceptibility to various antibiotics. For instance, a Shigella sonnei mutant with a frameshift mutation in the gmhD gene, which is involved in the epimerization of the core heptose, exhibited increased thermosensitivity and higher susceptibility to erythromycin (B1671065) and cefalexin. researchgate.net Similarly, mutations in the gmhB gene in Escherichia coli and Yersinia pestis lead to an altered LPS core and increased sensitivity to hydrophobic compounds. tandfonline.commdpi.com

Beyond antibiotic sensitivity, the disruption of this compound synthesis can also affect other aspects of bacterial fitness. For example, insertional inactivation of the hldD gene in E. coli results in the inability of the bacteria to form colonies at elevated temperatures (above 43°C), indicating a role in thermal stress tolerance. uniprot.org Furthermore, the "deep-rough" phenotype can lead to abnormal cell division. researchgate.net

From the perspective of virulence, the intactness of the LPS core, and therefore the presence of this compound, is crucial. The complete LPS molecule is a major pathogen-associated molecular pattern (PAMP) recognized by the host's innate immune system. nih.gov However, intermediates in the this compound biosynthesis pathway, specifically ADP-L-glycero-β-D-manno-heptose and its precursor D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), have also been identified as potent PAMPs. tandfonline.comnih.gov These molecules can be detected by the host cytosolic receptor ALPK1, triggering a pro-inflammatory response through the activation of the NF-κB signaling pathway. nih.govinvivogen.com This suggests that while a complete LPS is a key virulence factor, the precursors of its synthesis can also alert the host to bacterial presence.

The essentiality of the this compound biosynthesis pathway for bacterial viability and its role in virulence make the enzymes involved in this pathway attractive targets for the development of new antimicrobial agents.

Table 1: Impact of Mutations in this compound Biosynthesis on Bacterial Phenotype

| Gene | Organism | Phenotypic Effect | Reference |

| gmhD | Shigella sonnei | Increased thermosensitivity, abnormal cell division, increased susceptibility to erythromycin and cefalexin. | researchgate.net |

| gmhB | Escherichia coli K-12 | Formation of an altered LPS core. | nih.gov |

| gmhB (yaeD) | Escherichia coli K-12, Yersinia pestis | Formation of an altered LPS core. | tandfonline.com |

| hldD (rfaD) | Escherichia coli | Inability to form colonies at temperatures above 43°C. | uniprot.org |

Compound List

Immunomodulatory Functions of Glycero Manno Heptose Metabolites

Recognition of glycero-manno-Heptose Metabolites as Pathogen-Associated Molecular Patterns (PAMPs)

Metabolites of the this compound pathway, crucial for the synthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, have been identified as significant pathogen-associated molecular patterns (PAMPs). mdpi.comnih.gov These molecules are recognized by the host's innate immune system, triggering inflammatory responses. mdpi.comnih.gov

ADP-L-glycero-β-D-manno-Heptose (ADP-Heptose) as a Novel PAMP

ADP-L-glycero-β-D-manno-heptose (ADP-heptose) is a key intermediate in the LPS biosynthesis pathway and has been established as a novel PAMP. mdpi.comnih.gov Initially, lipopolysaccharide was considered the primary PAMP of Gram-negative bacteria. mdpi.comnih.gov However, recent discoveries have highlighted ADP-heptose as a potent activator of the host's innate immunity. mdpi.comnih.gov This recognition is crucial, especially in the context of bacterial strains with altered or absent LPS structures. mdpi.comnih.gov Both the D- and L-isomers of ADP-Heptose are potent PAMPs that can activate the innate immune system. invivogen.comalab.com.pl ADP-L,D-Hep is considered a more potent PAMP than ADP-D,D-Hep due to better stereochemical recognition by host receptors.

Research has shown that ADP-heptose can exclusively enter the host cell cytosol to activate the NF-κB/ALPK1/TIFA signaling axis. mdpi.com This direct entry and activation distinguish it from other heptose pathway metabolites. mdpi.com The discovery of ADP-heptose as a PAMP has provided a deeper understanding of host-pathogen interactions and opened new avenues for therapeutic strategies targeting these interactions. mdpi.comnih.gov

D-glycero-β-D-manno-Heptose 1,7-bisphosphate (HBP) as an Innate Immune Agonist

D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) is another critical metabolite in the LPS biosynthesis pathway that functions as an innate immune agonist. researchgate.netnih.gov It is recognized as a novel microbial-associated molecular pattern that can trigger inflammation. researchgate.netoup.com The identification of HBP as an immune agonist stemmed from observations that certain bacterial culture supernatants could induce an immune response, which was later attributed to the presence of HBP. oup.comoup.com

Unlike ADP-heptose, HBP must be converted into ADP-heptose 7-phosphate by host cell adenylyltransferases to activate the ALPK1 kinase, and this activation is significantly less potent than that induced by ADP-heptose. mdpi.com HBP's ability to stimulate a TIFA-dependent innate immune response has been demonstrated in various cell types, including human embryonic kidney cells and colonic epithelial cells. researchgate.netresearchgate.net

Host Innate Immune Sensing Mechanisms for this compound Metabolites

The host has developed specific intracellular mechanisms to detect the presence of this compound metabolites, initiating a signaling cascade that leads to an inflammatory response.

Cytosolic Detection and Pattern Recognition Receptors (e.g., ALPK1)

The primary sensor for this compound metabolites within the host cell cytosol is alpha-kinase 1 (ALPK1). mdpi.comnih.govnih.gov ALPK1 functions as a cytosolic pattern recognition receptor (PRR) that directly binds to ADP-heptose. invivogen.comnih.gov This recognition is highly specific, as studies have shown that while other heptose metabolites can trigger an immune response, ADP-heptose is the most potent activator of ALPK1. mdpi.com The binding of ADP-heptose to the N-terminal domain of ALPK1 is a critical step in initiating the downstream signaling pathway. nih.gov

Signal Transduction Pathways and Cascade Activation (ALPK1-TIFA-NF-κB axis)

Upon binding of ADP-heptose, ALPK1 becomes activated and subsequently phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA). nih.govresearchgate.net This phosphorylation event triggers the oligomerization of TIFA, forming a signaling complex known as the TIFAsome. nih.govfrontiersin.org The formation of the TIFAsome is a crucial step that leads to the recruitment of TRAF6 (TNF receptor-associated factor 6). invivogen.comalab.com.pl This complex then activates the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. mdpi.commdpi.com

Activation of the NF-κB pathway induces the expression of a wide range of inflammatory genes, including cytokines and chemokines, which are essential for orchestrating the innate immune response to the bacterial infection. mdpi.com This ALPK1-TIFA-NF-κB signaling axis has been shown to be activated by various Gram-negative bacteria, including Helicobacter pylori, Shigella flexneri, and Yersinia pseudotuberculosis. mdpi.comfrontiersin.org

| Metabolite | Function | Key Research Finding |

| ADP-L-glycero-β-D-manno-Heptose (ADP-Heptose) | Novel PAMP | Directly enters the host cytosol and potently activates the ALPK1-TIFA-NF-κB signaling pathway. mdpi.com |

| D-glycero-β-D-manno-Heptose 1,7-bisphosphate (HBP) | Innate Immune Agonist | Requires conversion to ADP-heptose 7-phosphate by host enzymes to activate ALPK1, resulting in a less potent response compared to ADP-heptose. mdpi.com |

| D-glycero-β-D-manno-Heptose 1-phosphate (HMP) | Innate Immune Agonist | Induces TIFA-dependent NF-κB activation, expanding the range of recognized heptose metabolites. oup.comoup.comnih.gov |

| Component | Role in Pathway | Activation Mechanism |

| ALPK1 | Cytosolic Pattern Recognition Receptor | Directly binds to ADP-heptose in the host cell cytosol. invivogen.comnih.gov |

| TIFA | Adaptor Protein | Phosphorylated by activated ALPK1, leading to its oligomerization and formation of the TIFAsome. nih.govresearchgate.net |

| NF-κB | Transcription Factor | Activated by the TIFAsome complex, leading to the expression of inflammatory genes. mdpi.commdpi.com |

Activation of Pro-inflammatory Responses and Cytokine Production

Metabolites of D-glycero-β-D-manno-heptose are potent activators of the host's innate immune system, initiating pro-inflammatory responses. nih.govresearchgate.net These molecules, primarily intermediates in the lipopolysaccharide (LPS) biosynthesis pathway of Gram-negative bacteria, are recognized as novel microbe-associated molecular patterns (MAMPs). asm.orguni-muenchen.de Their detection by host cells triggers a signaling cascade that results in the production of inflammatory cytokines. nih.gov

The central mechanism for this activation involves the cytosolic alpha-kinase 1 (ALPK1) pathway. nih.govresearchgate.net Bacterial metabolites such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and, more potently, ADP-L-glycero-β-D-manno-heptose (ADP-heptose) are the key agonists. mdpi.comuzh.ch Upon entry into the host cell cytosol, ADP-heptose binds directly to ALPK1. nih.govacs.org This binding event stimulates the kinase activity of ALPK1, which then phosphorylates the TRAF-interacting protein with a forkhead-associated domain (TIFA). uzh.chacs.org

Phosphorylated TIFA subsequently oligomerizes, forming a larger signaling complex known as the TIFAsome. uzh.chembopress.org This complex recruits and activates downstream signaling components, leading to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). embopress.orgnih.gov Activated NF-κB translocates to the nucleus and induces the expression of a variety of pro-inflammatory genes, including those for cytokines and chemokines. uzh.chnih.gov

Research conducted on human cell lines, such as embryonic kidney (HEK 293T) and colonic epithelial (HCT 116) cells, has demonstrated that stimulation with HBP or its analog D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) leads to significant, TIFA-dependent NF-κB activation and subsequent cytokine production. nih.gov A primary cytokine produced in this response is Interleukin-8 (IL-8), a potent neutrophil-attracting chemokine. asm.orgembopress.org Studies with pathogens like Shigella flexneri have shown that bacterial mutants unable to produce these heptose metabolites fail to induce a robust IL-8 response. embopress.org

| Metabolite | Host Receptor/Pathway | Key Downstream Effect | Primary Cytokine Produced | References |

|---|---|---|---|---|

| ADP-L-glycero-β-D-manno-heptose (ADP-heptose) | ALPK1/TIFA/NF-κB | TIFA oligomerization (TIFAsome formation) | IL-8, TNF | nih.govmdpi.comembopress.orgnih.gov |

| D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) | ALPK1/TIFA/NF-κB | NF-κB activation | IL-8 | nih.govresearchgate.netnih.gov |

| D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) | TIFA/NF-κB | NF-κB activation | IL-8 | nih.gov |

Host-Pathogen Interactions and Bacterial Immune Evasion Strategies Involving this compound

The recognition of this compound metabolites is a critical aspect of host-pathogen interactions, representing a key mechanism by which the host detects the presence of Gram-negative bacteria. nih.govmdpi.com These heptose derivatives function as conserved MAMPs, signaling a bacterial invasion and triggering an immune response. mdpi.comnih.gov However, pathogenic bacteria have evolved sophisticated strategies to manipulate this signaling pathway for their own benefit, either by modulating the production of these molecules or by exploiting the host response to establish a persistent infection. asm.orgsci-hub.se

Several clinically significant pathogens utilize this pathway during infection. The gastric pathogen Helicobacter pylori, for instance, delivers heptose metabolites into host gastric epithelial cells using its Cag type IV secretion system, a molecular syringe that injects bacterial components directly into the host cytosol. asm.org This injection of ADP-heptose leads to a potent, pro-inflammatory response characterized by IL-8 secretion. asm.org Similarly, infections with Yersinia pseudotuberculosis, Shigella flexneri, Salmonella typhimurium, and Campylobacter jejuni all trigger the ALPK1/TIFA pathway, highlighting the broad relevance of this recognition system in antibacterial defense. nih.govgoogle.com

While activating inflammation can be a host defense mechanism, some bacteria have developed ways to evade or subvert this response. Helicobacter pylori demonstrates remarkable strain-to-strain variability in the expression of genes involved in heptose biosynthesis, such as hldE. asm.org This suggests that the bacterium can regulate the amount of pro-inflammatory MAMPs it produces, potentially as a way to fine-tune the host inflammatory response to avoid clearance. asm.org

Furthermore, H. pylori can exploit the downstream effects of ADP-heptose signaling to create a survival niche. In macrophages, H. pylori-derived ADP-heptose has been shown to suppress the ability of these key immune cells to present bacterial antigens to T-cells. sci-hub.se It achieves this by downregulating the expression of HLA-II molecules on the macrophage surface, which are essential for antigen presentation. sci-hub.se This immune dampening effect compromises the adaptive immune response and contributes to the bacterium's ability to establish a chronic, lifelong infection. sci-hub.se Another evasion tactic is seen in Pseudomonas aeruginosa, which modifies its LPS structure, including the L-glycero-D-manno-heptose residues in the core, to alter host recognition and increase resistance to antimicrobial peptides. mdpi.com

| Pathogen | Heptose Metabolite Involved | Delivery/Interaction Mechanism | Host Response/Evasion Strategy | References |

|---|---|---|---|---|

| Helicobacter pylori | ADP-heptose, HBP | Cag type IV secretion system | Induces IL-8; suppresses macrophage antigen presentation (immune evasion). | asm.orgsci-hub.se |

| Shigella flexneri | ADP-heptose | Intracellular infection | Activates ALPK1/TIFA pathway, inducing IL-8 production. | embopress.orgnih.gov |

| Yersinia pseudotuberculosis | ADP-heptose | Type III secretion system | Mediates NF-κB activation and cytokine production. | nih.govgoogle.com |

| Pseudomonas aeruginosa | L-glycero-D-manno-heptose | LPS core component | LPS modification alters host immune recognition. | mdpi.com |

Synthetic and Analytical Methodologies in Glycero Manno Heptose Research

Chemical Synthesis Approaches for glycero-manno-Heptose and Derivatives

Chemical synthesis provides a powerful means to access this compound and its various forms, offering precise control over stereochemistry and allowing for the introduction of specific modifications.

The construction of the this compound core with its specific stereochemistry is a significant challenge in carbohydrate chemistry. nih.gov Researchers have devised several strategies to achieve this, often starting from more readily available sugars like D-mannose, D-ribose, or L-lyxose. rsc.orgacs.org

One common strategy involves the one-carbon homologation of a precursor sugar at the C-6 position. nih.gov For instance, a recent synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) started from D-mannose and utilized a mannurono-2,6-lactone intermediate to elongate the carbon chain. rsc.orgrsc.org The stereochemistry at the newly formed C-6 chiral center was controlled by the existing stereocenters in the starting material, a concept known as substrate-controlled stereoselective reduction. rsc.org Another powerful method is the Mukaiyama-type aldol (B89426) reaction, which has been successfully used for the diastereoselective synthesis of both L-glycero-D-manno-heptose (L,D-Hep) and D-glycero-D-manno-heptose (D,D-Hep) building blocks. acs.orgresearchgate.net

The creation of the β-D-manno-heptopyranosidic linkage, a 1,2-cis-glycosidic bond, is particularly challenging due to steric hindrance and the anomeric effect. nih.gov To overcome this, methods like cesium carbonate-mediated β-selective anomeric O-alkylation have been developed, enabling the stereoselective synthesis of β-D-manno-heptosides. nih.govcapes.gov.br

A notable large-scale synthesis of 1,2,3,4,6,7-hexa-O-acetyl-L-glycero-α-D-manno-heptopyranose was achieved in a four-step sequence from L-lyxose, demonstrating the feasibility of producing these complex carbohydrates in significant quantities for further research. researchgate.net

Table 1: Key Chemical Reactions in this compound Synthesis

| Reaction Type | Purpose | Starting Material Example | Key Reagents/Conditions | Resulting Structure | Citation |

| Mukaiyama-type Aldol Reaction | Diastereoselective carbon chain extension | L-lyxose or D-ribose derivatives | Silyl enol ether, Lewis acid | L,D-Hep or D,D-Hep backbone | acs.orgresearchgate.net |

| One-Carbon Homologation | Elongation of the sugar chain at C6 | D-mannose derivative | Wittig reagents, Corey-Chaykovsky reaction | Heptose scaffold | nih.govnih.govnih.gov |

| Substrate-Controlled Reduction | Stereoselective formation of C6 hydroxyl | C6-keto intermediate | Reducing agents (e.g., NaBH₄) | D-glycero or L-glycero configuration | rsc.org |

| Anomeric O-Alkylation | Stereoselective formation of β-glycosidic linkage | D-manno-heptose derivative | Cesium carbonate (Cs₂CO₃) | β-D-manno-heptoside | nih.govcapes.gov.br |

| Phosphitylation/Oxidation | Introduction of a phosphate (B84403) group | Heptose derivative with a free hydroxyl | Phosphoramidite (B1245037), oxidizing agent | Phosphorylated heptose | researchgate.net |

The biologically active forms of this compound are often phosphorylated or activated as nucleotide sugars, such as ADP-heptose. sci-hub.se Chemical synthesis of these derivatives is crucial for studying the enzymes involved in their biosynthesis and their roles as signaling molecules. nih.govacs.org

The synthesis of D-glycero-D-manno-heptose 7-phosphate has been accomplished from a protected heptose precursor. researchgate.net A key step in this synthesis was the phosphitylation of a primary alcohol using a phosphoramidite procedure, followed by oxidation to yield the phosphate group. researchgate.net The synthesis of D-glycero-L-manno-heptose 7-phosphate has also been reported through the phosphorylation of a suitably protected heptose derivative. rsc.org

The total chemical synthesis of D-glycero-D-manno-heptose 1,7-bisphosphate (HBP), a key intermediate in lipopolysaccharide (LPS) biosynthesis, has been a significant achievement. rsc.orgnih.govacs.org One approach involved a C-7 carbon homologation via the Corey-Chaykovsky reaction and the challenging introduction of a β-phosphate group at the anomeric position using a Mitsunobu reaction. nih.govacs.org Another strategy utilized a 4,6-O-benzylidene-α-triflate intermediate to facilitate the nucleophilic introduction of the anomeric phosphate. rsc.org

The synthesis of nucleotide-activated heptoses, like ADP-L-glycero-β-D-manno-heptose, has also been achieved chemically. acs.org This typically involves coupling an O-acetylated heptose phosphate with adenosine (B11128) monophosphate (AMP)-morpholidate, followed by deprotection steps to yield the final ADP-sugar. acs.org

To investigate the biological pathways involving this compound, researchers have designed and synthesized various molecular probes and analogues. These tools are invaluable for identifying binding partners, studying enzyme mechanisms, and modulating biological responses.

Biotinylated Probes: A biotinylated analogue of HBP has been synthesized to serve as a molecular tool for discovering the proteins involved in the HBP-induced inflammatory pathway. researchgate.net This probe features a biotin (B1667282) moiety attached at the 6-position, an anomeric β-phosphate, and a phosphonate (B1237965) at the 7-position to enhance stability. researchgate.net Importantly, this biotinylated version of HBP was shown to remain biologically active. researchgate.net Other strategies have focused on introducing modifications at the O-7 position to generate a range of molecular probes. acs.org

Non-hydrolyzable Phosphonate Analogues: To overcome the enzymatic instability of phosphate esters, non-hydrolyzable phosphonate analogues of HBP and its precursor, D-glycero-D-manno-heptose-1β-phosphate (H1P), have been synthesized. uantwerpen.benih.gov In these analogues, the anomeric oxygen or the oxygen in the phosphate group is replaced by a methylene (B1212753) group (CH₂), creating a stable C-P bond. uantwerpen.bersc.orgunl.edu The synthesis of these analogues allowed for a detailed investigation of the structure-activity relationship in the activation of the TIFA-dependent NF-κB signaling pathway. uantwerpen.benih.gov Interestingly, some of these phosphonate analogues were found to have similar stimulatory activity to HBP, while others acted as antagonists. uantwerpen.benih.gov

Synthesis of Phosphorylated and Nucleotide-Activated Heptoses

Enzymatic and Chemoenzymatic Synthesis Strategies for this compound Metabolites

Enzymatic and chemoenzymatic approaches offer highly specific and efficient alternatives to purely chemical synthesis for producing this compound metabolites. These methods leverage the inherent catalytic power and selectivity of enzymes from the biosynthetic pathway.

A chemoenzymatic synthesis of ADP-D-glycero-β-D-manno-heptose (ADP-D,D-Hep) has been developed, starting with a chemically synthesized precursor. acs.org In this strategy, D,D-Hep 7-phosphate is converted to ADP-D,D-Hep using two biosynthetic enzymes, HldE and GmhB. acs.orgnih.gov This approach also facilitated the synthesis of a deuterated analogue, which was instrumental in studying the mechanism of the epimerase enzyme HldD. acs.org

The entire biosynthetic pathway of ADP-L-glycero-β-D-manno-heptose has been reconstituted in vitro. asm.org This involves a cascade of enzymatic reactions starting from sedoheptulose (B1238255) 7-phosphate and using the enzymes GmhA, HldE, and GmhB. asm.org In some bacteria, a trifunctional protein named SepB can replace the activities of GmhA and HldE. researchgate.net These enzymatic syntheses provide direct access to the naturally occurring, biologically active nucleotide-activated heptoses. asm.orgresearchgate.net

Table 2: Enzymes Used in the Synthesis of this compound Metabolites

| Enzyme | Function | Starting Substrate | Product | Citation |

| GmhA | Isomerase | Sedoheptulose 7-phosphate | D-glycero-D-manno-heptose 7-phosphate | mdpi.com |

| HldE (Kinase domain) | Kinase | D-glycero-D-manno-heptose 7-phosphate | D-glycero-D-manno-heptose 1,7-bisphosphate | acs.org |

| GmhB | Phosphatase | D-glycero-D-manno-heptose 1,7-bisphosphate | D-glycero-D-manno-heptose 1-phosphate | mdpi.com |

| HldE (Adenylyltransferase domain) | Adenylyltransferase | D-glycero-D-manno-heptose 1-phosphate | ADP-D-glycero-D-manno-heptose | mdpi.com |

| HldD (AGME) | 6-Epimerase | ADP-D-glycero-D-manno-heptose | ADP-L-glycero-D-manno-heptose | mdpi.com |

Advanced Spectroscopic and Chromatographic Characterization of this compound and its Metabolites

The structural elucidation and purification of this compound and its phosphorylated and nucleotide-activated derivatives rely on advanced analytical techniques.

High-Performance Anion-Exchange Chromatography (HPAEC) is a cornerstone technique for the analysis and purification of this compound metabolites. nih.gov This method is particularly well-suited for separating charged molecules like sugar phosphates and nucleotide sugars with high resolution. chromatographytoday.com HPAEC takes advantage of the weakly acidic nature of carbohydrates, allowing for their separation as anions at high pH on a strong anion-exchange column. chromatographytoday.com

HPAEC is frequently coupled with pulsed amperometric detection (PAD) or UV detection. HPAE-PAD allows for the direct and highly sensitive quantification of non-derivatized carbohydrates. chromatographytoday.com UV detection, on the other hand, is used to identify and quantify nucleotide-containing species like ADP-heptose. nih.gov

This technique has been instrumental in monitoring the enzymatic synthesis of various intermediates in the ADP-heptose biosynthetic pathway, allowing for the biochemical characterization of reaction products. researchgate.netnih.gov For example, HPAEC has been used to analyze the conversion of D-sedoheptulose 7-phosphate to D-β-D-heptose 1-phosphate and the subsequent formation of ADP-heptose. nih.gov It is also a valuable tool for purifying these metabolites for further structural and functional studies. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Alditol Acetates

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of monosaccharides, including this compound, derived from complex carbohydrates like lipopolysaccharides (LPS). This method involves the hydrolysis of the polysaccharide into its constituent monosaccharides, followed by reduction and acetylation to form volatile alditol acetate (B1210297) derivatives. These derivatives are then amenable to separation by gas chromatography and identification by mass spectrometry. taylorfrancis.comresearchgate.net

The derivatization to alditol acetates is a robust and widely used method for carbohydrate analysis. taylorfrancis.com It overcomes the low volatility of underivatized sugars, which would otherwise decompose at the high temperatures required for GC analysis. taylorfrancis.com The resulting alditol acetates are stable, allowing for potential post-derivatization cleanup and extended storage. taylorfrancis.com

In the context of this compound analysis, GC-MS of alditol acetates allows for the differentiation between various heptose isomers. For instance, L-glycero-D-manno-heptose and D-glycero-D-manno-heptose can be identified based on their distinct retention times. nih.govusfca.edu This differentiation is critical for the structural characterization of bacterial LPS, where the specific heptose isomer can vary between species and even strains. usfca.edumdpi.comcdnsciencepub.com Researchers have successfully used this method to determine the composition of LPS from various bacteria, including Neisseria elongata, Haemophilus influenzae, and Vibrio vulnificus. nih.govusfca.eduresearchgate.net

The process typically involves the following steps:

Hydrolysis: The polysaccharide is broken down into its individual monosaccharides using acid hydrolysis.

Reduction: The monosaccharides are reduced, typically with sodium borohydride, to their corresponding alditols. This step eliminates the anomeric center, simplifying the resulting chromatogram.

Acetylation: The hydroxyl groups of the alditols are acetylated using a reagent like acetic anhydride, often with a catalyst such as pyridine (B92270) or methylimidazole, to produce the volatile alditol acetate derivatives. taylorfrancis.com

GC-MS Analysis: The alditol acetates are injected into the GC-MS system. They are separated based on their boiling points and polarity on the GC column, and then fragmented and detected by the mass spectrometer, providing a unique mass spectrum for each component. researchgate.net

The mass spectra of alditol acetates provide characteristic fragmentation patterns that aid in their identification. researchgate.net For example, the analysis of permethylated alditol acetates from mycobacterial glycopeptidolipids shows distinct fragment ions that allow for the determination of methylation positions. researchgate.net

Interactive Data Table: GC-MS Analysis of Heptose Derivatives

| Derivative | Organism/Context | Key Findings | Reference(s) |

|---|---|---|---|

| Alditol Acetates | Neisseria elongata | Detection of L-glycero-D-manno-heptose from whole-cell hydrolysates. | nih.gov |

| Alditol Acetates | Haemophilus influenzae | Determination of the relative amounts of D-glycero-D-manno-heptose and L-glycero-D-manno-heptose in lipooligosaccharide (LOS). | usfca.edu |

| Acetylated Methyl Glycosides | Vibrio vulnificus | Identification of L-glycero-D-manno-heptose in the lipooligosaccharide fraction. | researchgate.net |

| Alditol Acetates | Burkholderia cepacia | Identification of 2,3,4,6,7-penta-O-methyl- and 2,4,6,7-tetra-O-methyl-heptose derivatives in lipopolysaccharide analysis. | oup.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. 1D ¹H NMR spectra reveal the anomeric protons, which resonate in a distinct region of the spectrum and provide initial information on the number of sugar residues. mdpi.com However, due to the structural complexity and potential for signal overlap in larger oligosaccharides, 2D NMR techniques are crucial. slu.se

Key NMR experiments for carbohydrate analysis include:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same sugar residue, helping to trace the proton network from the anomeric proton. mdpi.com

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system (a single sugar residue), which is particularly useful for identifying the type of sugar. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for determining the glycosidic linkages between sugar residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which helps to determine the three-dimensional conformation of the oligosaccharide.

In the study of this compound-containing lipopolysaccharides, NMR has been used to distinguish between the L-glycero-D-manno and D-glycero-D-manno diastereomers. cdnsciencepub.com For example, in the analysis of the core oligosaccharide from Mannheimia haemolytica serotype A1, specific NMR methods were developed using synthesized L-D- and D-D-heptose monosaccharides as model compounds to analyze the ¹H and ¹³C chemical shifts and proton coupling constants. cdnsciencepub.com

Furthermore, ³¹P NMR is vital for determining the phosphorylation state and anomeric configuration of phosphorylated heptose derivatives like ADP-L-glycero-D-manno-heptose. The chemical shifts of the phosphorus nuclei are sensitive to their chemical environment, allowing for the differentiation between α- and β-anomers. For instance, the β-anomer of ADP-L-glycero-D-manno-heptose exhibits characteristic ³¹P chemical shifts at δ −10.2 (α-P) and −11.8 (β-P).

Interactive Data Table: NMR Data for glycero-manno-Heptose Derivatives

| Compound | Nucleus | Chemical Shift (δ) / J-coupling (Hz) | Key Structural Information | Reference(s) |

|---|---|---|---|---|

| D-glycero-D-manno-heptose 1β-phosphate | ¹H, ¹³C, ³¹P | ¹H: 4.90 (d, 1H, J = 8.5 Hz); ¹³C: 94.9; ³¹P: 0.965 ppm | Anomeric configuration and phosphate position. | nih.govacs.org |

| ADP-L-glycero-β-D-manno-heptose | ³¹P | α-P: -10.2 ppm; β-P: -11.8 ppm | Characteristic shifts for the β-anomer. | |

| α-anomer of heptosyl phosphate derivative | ¹³C | J(C-1, H-1) = 172 Hz | Confirms α-anomeric configuration. | acs.org |

| β-anomer of heptosyl phosphate derivative | ¹³C | J(C-1, H-1) = 153.5 Hz | Confirms β-anomeric configuration. | acs.org |

Quantitative Biological Evaluation Techniques in this compound Studies

Fluorous Microarray Strategy for Lectin Binding (e.g., Concanavalin A)

Fluorous microarrays have emerged as a powerful platform for quantitatively assessing carbohydrate-protein interactions, such as the binding of this compound to lectins. researchgate.netnih.gov This strategy relies on the specific and strong interactions between fluorous-tagged molecules and a fluorous-coated surface. researchgate.netdntb.gov.ua

In this approach, a carbohydrate of interest, such as a this compound derivative, is chemically modified with a fluorous tag. This tagged sugar is then immobilized on a fluorous-coated glass slide to create a microarray. nih.gov The binding of a fluorescently labeled protein, like the lectin Concanavalin A (ConA), to the immobilized sugar can then be detected and quantified by measuring the fluorescence intensity. nih.gov ConA is a well-studied plant lectin known to bind to terminal α-linked mannose and glucose residues, making it a relevant tool for studying mannose-containing structures like this compound. nih.govnih.gov

The fluorous microarray approach offers several advantages:

Specificity: The immobilization is based on the highly specific fluorous-fluorous interaction, minimizing non-specific binding of the probe to the surface. researchgate.net

Quantitative Analysis: The fluorescence signal is proportional to the amount of bound protein, allowing for the quantitative evaluation of binding affinity.

High-Throughput: Microarrays allow for the simultaneous screening of multiple carbohydrate-protein interactions in a single experiment. nih.gov

One study successfully used this technique to evaluate the binding of a fluorous-tagged glycero-D-manno-heptose derivative to ConA. acs.orgspringernature.com This demonstrates the utility of fluorous-tag assistance in quantifying lectin binding to specific heptose structures.

Cellular Assays for Immune Activation (e.g., NF-κB activation, cytokine secretion)

Cellular assays are fundamental for understanding the immunostimulatory properties of this compound and its metabolites, which are recognized as pathogen-associated molecular patterns (PAMPs). researchgate.netresearchgate.netnih.gov These assays typically use cultured host cells, such as human embryonic kidney (HEK293T) cells, colonic epithelial cells (HCT116), or monocytic cell lines like THP-1, to measure the activation of key inflammatory signaling pathways. researchgate.netnih.govresearchgate.netfrontiersin.org

A primary pathway activated by heptose metabolites is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling cascade. researchgate.netnih.gov The activation of this pathway is a hallmark of innate immune responses to bacterial components. nih.gov Common methods to assess NF-κB activation include:

Reporter Assays: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB promoter. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission. researchgate.netgoogle.com

Immunoblotting: This technique can be used to detect the phosphorylation of key signaling proteins in the NF-κB pathway, such as TIFA (TRAF-interacting protein with a forkhead-associated domain), which oligomerizes upon activation. nih.govgoogle.com

Another critical readout of immune activation is the secretion of inflammatory cytokines and chemokines. nih.gov The production of these signaling molecules orchestrates the subsequent immune response. Cytokine levels in the cell culture supernatant can be measured using sensitive immunoassays, most commonly the Enzyme-Linked Immunosorbent Assay (ELISA). frontiersin.org For example, studies have shown that D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and ADP-heptose can induce the secretion of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, in various cell lines. researchgate.netresearchgate.netfrontiersin.org

Research has demonstrated that both D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP) and D-glycero-β-D-manno-heptose 1-phosphate (β-HMP) can induce TIFA-dependent NF-κB activation and cytokine production. researchgate.netnih.gov These findings have expanded the understanding of which metabolites from the Gram-negative ADP-heptose biosynthesis pathway function as innate immune agonists. nih.gov

In vitro and In vivo Models for Pathogen-Host Interactions

To investigate the role of this compound in the context of a bacterial infection, researchers utilize both in vitro and in vivo models of pathogen-host interactions. These models are crucial for understanding how heptose biosynthesis and its metabolites contribute to bacterial virulence, colonization, and the host's ability to control infection. nih.govasm.orgfrontiersin.org

In vitro models often involve co-culturing live bacteria with host cells. frontiersin.org This allows for the study of processes like bacterial adhesion, invasion, and the delivery of PAMPs such as heptose metabolites into the host cell cytoplasm. nih.govnih.gov For example, studies with Helicobacter pylori have shown that the bacterium can inject heptose metabolites into gastric epithelial cells via its Cag type IV secretion system, leading to NF-κB activation. frontiersin.orgtandfonline.com By using isogenic bacterial mutants deficient in specific enzymes of the heptose biosynthesis pathway (e.g., hldE or gmhB mutants), researchers can directly assess the contribution of these metabolites to the observed host cell response. frontiersin.orgasm.orgtandfonline.com

Furthermore, in vivo studies have shown that direct injection of ADP-heptose into mice induces a robust inflammatory response, characterized by the production of cytokines and chemokines, in a manner dependent on the host sensor ALPK1. google.com This confirms the potent immunostimulatory activity of this this compound derivative in a whole-organism context. researchgate.netgoogle.com The nematode Caenorhabditis elegans has also been used as a simple and genetically tractable in vivo model to study how mutations in the LPS core biosynthesis, including the rfaD gene involved in L-glycero-D-manno-heptose synthesis, affect the susceptibility of E. coli to host intestinal innate immunity. frontiersin.org

Therapeutic and Biotechnological Exploitation of Glycero Manno Heptose Pathways

Development of Anti-Bacterial Strategies Targeting Heptose Biosynthesis

Targeting the enzymes responsible for producing ADP-L-glycero-β-D-manno-heptose is a promising strategy for developing new antibacterial agents. Since this pathway is crucial for the formation of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria, its inhibition leads to a "deep rough" phenotype characterized by a truncated LPS. nih.govtandfonline.com This structural defect renders the bacteria more vulnerable to environmental stressors and other antimicrobial compounds. nih.govresearchgate.net

Researchers have focused on identifying inhibitors for the key enzymes in the heptose biosynthetic pathway. D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase, also known as HldC, is a critical enzyme in this pathway and has been a significant target for inhibitor screening. portlandpress.comportlandpress.com Studies on HldC from Burkholderia pseudomallei (BpHldC), the causative agent of melioidosis, have identified several promising inhibitor candidates. portlandpress.comtandfonline.comnih.govnih.gov

For instance, a screening of a flavonoid library revealed that epigallocatechin gallate (EGCG) and myricetin (B1677590) effectively block the catalytic activity of BpHldC, with IC₅₀ values of 18.61 µM and 18.32 µM, respectively. portlandpress.comportlandpress.com Enzyme kinetics studies showed that EGCG acts as a competitive inhibitor for both ATP and the sugar substrate, D-glycero-β-D-manno-heptose-1-phosphate (βG1P). portlandpress.com

Further studies identified several compounds from the ChemBridge chemical library that demonstrated inhibitory activity against BpHldC. tandfonline.comnih.govnih.gov One compound, in particular, ChemBridge 7929959, was noted for its effectiveness, which was attributed to its terminal benzyl (B1604629) group occupying the substrate-binding pocket. tandfonline.comnih.gov This compound was also found to be a dual inhibitor, acting on both HldC and another enzyme, HddC. tandfonline.com

| Inhibitor | Target Enzyme | Source Organism of Enzyme | Inhibition Details |

|---|---|---|---|

| Epigallocatechin gallate (EGCG) | BpHldC | Burkholderia pseudomallei | IC₅₀ = 18.61 µM; Competitive inhibitor for ATP and βG1P. portlandpress.comportlandpress.com |

| Myricetin | BpHldC | Burkholderia pseudomallei | IC₅₀ = 18.32 µM. portlandpress.comportlandpress.com |

| ChemBridge 7929959 | BpHldC | Burkholderia pseudomallei | Effective inhibitor with a terminal benzyl group. tandfonline.comnih.gov |

| Triazine derivatives | HldE (kinase domain) | Escherichia coli | Reported to attenuate Gram-negative bacterial virulence. portlandpress.com |

Inhibition of the heptose biosynthesis pathway, leading to a heptoseless or "deep rough" LPS phenotype, significantly increases bacterial susceptibility to a range of antibiotics. nih.govresearchgate.net Mutants of E. coli with deletions in genes like hldE or gmhB exhibit heightened sensitivity to hydrophobic antibiotics such as novobiocin, erythromycin (B1671065), and rifampicin. nih.govresearchgate.netportlandpress.com This increased permeability is attributed to the compromised integrity of the outer membrane barrier. nih.gov

Recent studies have shown that the hypersensitivity of ADP-heptose deficient mutants is not solely due to increased membrane permeability but also to a profound metabolic shift. j-morphology.com Disruption of this pathway can induce oxidative stress and disorganize the metabolism of low-molecular-weight thiols, making the bacteria more vulnerable to various classes of antibiotics, including DNA gyrase inhibitors, protein biosynthesis inhibitors (like aminoglycosides and tetracycline), and β-lactams. researchgate.netj-morphology.com For example, E. coli mutants with a deep-rough LPS phenotype are more susceptible to chloramphenicol. biorxiv.orgresearchgate.net This suggests that inhibitors of heptose biosynthesis could serve as potent antibiotic adjuvants, potentially revitalizing the efficacy of existing antibiotics against multidrug-resistant Gram-negative bacteria. portlandpress.comj-morphology.com

Inhibitors of Heptose Biosynthetic Enzymes (e.g., HldC, BpHldC)

Vaccine Development and Immunotherapeutic Applications

The components of the glycero-manno-heptose pathway, particularly the heptose sugars and their nucleotide-activated precursors, are emerging as key targets for vaccine development and immunotherapy. mdpi.comnibs.ac.cn Their conserved nature across many Gram-negative pathogens makes them attractive candidates for broadly protective vaccines. core.ac.ukacs.org

The inner core of LPS, which contains L-glycero-D-manno-heptose (Hep), is a highly conserved structural motif among Gram-negative bacteria. core.ac.ukacs.org This conservation makes it an ideal antigenic target for developing vaccines that could offer broad protection against various bacterial species and serotypes. core.ac.ukoup.com Unlike the highly variable O-antigen, antibodies targeting the inner core have the potential for cross-reactivity. oup.com